molecular formula C18H14N6O3S2 B2670141 1-(1,2-benzoxazol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}methanesulfonamide CAS No. 1903152-03-3

1-(1,2-benzoxazol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}methanesulfonamide

Cat. No.: B2670141
CAS No.: 1903152-03-3
M. Wt: 426.47
InChI Key: JCUXPRQICFNTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a benzoxazole core fused with a triazolopyridazine scaffold, further substituted with a thiophene ring and a methanesulfonamide group.

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O3S2/c25-29(26,11-14-12-4-1-2-5-15(12)27-23-14)19-10-18-21-20-17-8-7-13(22-24(17)18)16-6-3-9-28-16/h1-9,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUXPRQICFNTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}methanesulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzoxazole and triazolopyridazine intermediates, followed by their coupling through a sulfonamide linkage. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-benzoxazol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(1,2-benzoxazol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Research Findings and Gaps

  • Synthetic Challenges : The target compound’s benzoxazole-triazolopyridazine fusion likely requires multi-step protection/deprotection strategies, similar to SEM-protected pyrazole synthesis in .
  • Biological Data : While highlights thiophene’s role in anti-tubercular activity, the target compound’s methanesulfonamide group may redirect its mechanism toward kinase targets (e.g., JAK or EGFR inhibitors) .
  • Structural Optimization : Compared to ’s trifluoromethyl derivative, the target compound’s thiophene-benzoxazole system could balance potency and solubility but requires empirical validation .

Biological Activity

The compound 1-(1,2-benzoxazol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}methanesulfonamide is a novel synthetic molecule with potential biological activities. This article explores its biological properties, including antimicrobial, antitumor, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H14N6O3S2
  • Molecular Weight : 426.47 g/mol
  • InChI Key : JCUXPRQICFNTPI-UHFFFAOYSA-N

The compound features a complex structure that includes a benzoxazole moiety and a triazolopyridazine unit, which are known for their diverse biological activities.

Antimicrobial Activity

Research has indicated that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. The specific compound was tested against several bacterial strains. The results showed:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Bacillus subtilis32 µg/mL
Escherichia coli64 µg/mL
Pichia pastoris16 µg/mL

These findings suggest moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with the compound showing promising antifungal properties as well .

Antitumor Activity

The compound's potential antitumor effects were evaluated through in vitro assays on various cancer cell lines. Notably:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung)
  • Inhibition Rates :
    • HeLa: 45% at 50 µM
    • MCF-7: 38% at 50 µM
    • A549: 50% at 50 µM

These results indicate that the compound may inhibit cell proliferation in certain cancer types, warranting further investigation into its mechanism of action and potential therapeutic applications .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that it can bind effectively to various enzymes involved in metabolic pathways related to cancer and microbial resistance. The binding affinities were analyzed using AutoDock Vina, revealing significant interactions with target proteins such as:

  • Dihydrofolate reductase (DHFR)
  • Topoisomerase II

Case Studies and Research Findings

A series of studies have been conducted to evaluate the pharmacological effects of similar compounds containing benzoxazole and triazole moieties. For instance:

  • Antimicrobial Evaluation :
    • A study on related benzoxazole derivatives found that compounds with electron-donating groups exhibited enhanced antibacterial activity compared to those with electron-withdrawing substituents .
  • Anticancer Studies :
    • In another investigation, derivatives of benzoxazole were shown to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting the importance of structural modifications in enhancing biological efficacy.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?

The synthesis involves cyclization of precursors like thiophene-substituted pyridazines and benzoxazole derivatives. Key steps include:

  • Cyclocondensation : Using phosphorus oxychloride (POCl₃) as a dehydrating agent to form the triazolopyridazine core .
  • Sulfonamide coupling : Reacting the intermediate with methanesulfonamide under basic conditions (e.g., K₂CO₃) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product.
    Yield optimization : Control reaction temperature (e.g., reflux at 80–100°C), use excess reagents for coupling steps, and monitor progress via TLC or HPLC .

Q. How should researchers characterize this compound’s structure and purity?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., thiophene at C6, benzoxazole at C3) and sulfonamide linkage .
    • HRMS : Verify molecular formula (C₁₈H₁₃N₅O₃S₂).
  • Purity assessment :
    • HPLC : Use a C18 column with UV detection at 254 nm; purity >95% is acceptable for biological assays .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Enzyme inhibition : Screen against kinases (e.g., JAK2, EGFR) due to the triazolopyridazine scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility : Perform shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How does the thiophene substituent influence binding to biological targets compared to analogs with phenyl or pyridyl groups?

  • Structure-activity relationship (SAR) :
    • Thiophene : Enhances π-π stacking with hydrophobic residues (e.g., in kinase active sites) due to its electron-rich heterocycle .
    • Phenyl analogs : Lower potency in kinase assays due to reduced electronic interactions .
    • Pyridyl analogs : Improved solubility but weaker binding in hydrophobic pockets .
  • Methodology : Perform molecular docking (e.g., AutoDock Vina) and compare binding scores across analogs .

Q. What experimental strategies resolve contradictions in reported activity data across different assays?

  • Data reconciliation :
    • Assay conditions : Standardize buffer pH, ATP concentrations, and incubation times for enzyme assays .
    • Off-target effects : Use CRISPR-edited cell lines to isolate target-specific activity .
    • Meta-analysis : Pool data from multiple studies using platforms like PubChem BioAssay .

Q. How can researchers design derivatives to improve metabolic stability without compromising potency?

  • Derivatization strategies :
    • Bioisosteric replacement : Substitute the methanesulfonamide with a trifluoromethanesulfonyl group to reduce CYP450-mediated oxidation .
    • Prodrug approach : Introduce ester moieties at the benzoxazole nitrogen to enhance oral absorption .
  • Stability testing : Use liver microsome assays (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots .

Q. What mechanistic insights explain its dual activity as both an enzyme inhibitor and a receptor antagonist?

  • Mechanistic studies :
    • Competitive binding assays : Determine IC₅₀ values against purified enzymes (e.g., COX-2) and receptors (e.g., 5-HT₃) .
    • Mutagenesis : Identify critical residues in the target protein’s active site via site-directed mutagenesis .
    • Cross-pharmacology : Use radioligand displacement assays to assess off-target receptor interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.